Acefurtiamine Acefurtiamine
Brand Name: Vulcanchem
CAS No.: 10072-48-7
VCID: VC21203637
InChI: InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24)
SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C
Molecular Formula: C21H24N4O7S
Molecular Weight: 476.5 g/mol

Acefurtiamine

CAS No.: 10072-48-7

Cat. No.: VC21203637

Molecular Formula: C21H24N4O7S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Acefurtiamine - 10072-48-7

Specification

CAS No. 10072-48-7
Molecular Formula C21H24N4O7S
Molecular Weight 476.5 g/mol
IUPAC Name [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate
Standard InChI InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24)
Standard InChI Key MYBUGVXNAHWTOL-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C
Canonical SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator